molecular formula C18H14Cl2N4O2S3 B11717882 2,2'-(1,2,4-thiadiazole-3,5-diyldisulfanediyl)bis[N-(3-chlorophenyl)acetamide]

2,2'-(1,2,4-thiadiazole-3,5-diyldisulfanediyl)bis[N-(3-chlorophenyl)acetamide]

Cat. No.: B11717882
M. Wt: 485.4 g/mol
InChI Key: YZYWKSBLOKYMEB-UHFFFAOYSA-N
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Description

N-(3-CHLOROPHENYL)-2-{[3-({[(3-CHLOROPHENYL)CARBAMOYL]METHYL}SULFANYL)-1,2,4-THIADIAZOL-5-YL]SULFANYL}ACETAMIDE is a complex organic compound that features a combination of chlorophenyl, carbamoyl, and thiadiazole groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-CHLOROPHENYL)-2-{[3-({[(3-CHLOROPHENYL)CARBAMOYL]METHYL}SULFANYL)-1,2,4-THIADIAZOL-5-YL]SULFANYL}ACETAMIDE typically involves multiple steps, starting with the preparation of intermediate compounds. The process often includes the formation of the thiadiazole ring, followed by the introduction of the chlorophenyl and carbamoyl groups. Common reagents used in these reactions include chlorinating agents, sulfur sources, and amines. The reaction conditions usually require controlled temperatures and pH levels to ensure the desired product is obtained with high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and minimize impurities. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-(3-CHLOROPHENYL)-2-{[3-({[(3-CHLOROPHENYL)CARBAMOYL]METHYL}SULFANYL)-1,2,4-THIADIAZOL-5-YL]SULFANYL}ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and substitution reagents like halogens. The reaction conditions typically involve specific temperatures, solvents, and catalysts to facilitate the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

N-(3-CHLOROPHENYL)-2-{[3-({[(3-CHLOROPHENYL)CARBAMOYL]METHYL}SULFANYL)-1,2,4-THIADIAZOL-5-YL]SULFANYL}ACETAMIDE has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-(3-CHLOROPHENYL)-2-{[3-({[(3-CHLOROPHENYL)CARBAMOYL]METHYL}SULFANYL)-1,2,4-THIADIAZOL-5-YL]SULFANYL}ACETAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    N-(3-CHLOROPHENYL)-3-(TRIFLUOROMETHYL)BENZAMIDE: Shares the chlorophenyl group but differs in the presence of a trifluoromethyl group instead of the thiadiazole and carbamoyl groups.

    N-(3-CHLOROPHENYL)-3-NITROBENZAMIDE: Contains a nitro group instead of the thiadiazole and carbamoyl groups.

Uniqueness

N-(3-CHLOROPHENYL)-2-{[3-({[(3-CHLOROPHENYL)CARBAMOYL]METHYL}SULFANYL)-1,2,4-THIADIAZOL-5-YL]SULFANYL}ACETAMIDE is unique due to its combination of functional groups, which confer specific chemical and biological properties

Properties

Molecular Formula

C18H14Cl2N4O2S3

Molecular Weight

485.4 g/mol

IUPAC Name

2-[[5-[2-(3-chloroanilino)-2-oxoethyl]sulfanyl-1,2,4-thiadiazol-3-yl]sulfanyl]-N-(3-chlorophenyl)acetamide

InChI

InChI=1S/C18H14Cl2N4O2S3/c19-11-3-1-5-13(7-11)21-15(25)9-27-17-23-18(29-24-17)28-10-16(26)22-14-6-2-4-12(20)8-14/h1-8H,9-10H2,(H,21,25)(H,22,26)

InChI Key

YZYWKSBLOKYMEB-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)Cl)NC(=O)CSC2=NSC(=N2)SCC(=O)NC3=CC(=CC=C3)Cl

Origin of Product

United States

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